molecular formula C6H4Cl3N B186384 2,3,6-Trichloro-5-methylpyridine CAS No. 58584-95-5

2,3,6-Trichloro-5-methylpyridine

Cat. No. B186384
CAS RN: 58584-95-5
M. Wt: 196.5 g/mol
InChI Key: DBOPDFFTUIMICA-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-methylpyridine is a chemical compound with the molecular formula C6H4Cl3N . It is a white to yellow solid .


Synthesis Analysis

The synthesis of 2,3,6-Trichloro-5-methylpyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves chloridization of 2-chloro-5-chloromethyl pyridine for 8 hours at reflux conditions in the presence of ultraviolet, transforming it into 2-chloro-5-(trichloromethyl) pyridine (CTCMP). Then, CTCMP is chloridized for 6 hours at 175 degrees Celsius with WCl6 as a catalyst .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trichloro-5-methylpyridine consists of a pyridine ring with three chlorine atoms and one methyl group attached. The InChI code is 1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 .


Physical And Chemical Properties Analysis

2,3,6-Trichloro-5-methylpyridine has a molecular weight of 196.5 g/mol . It is a white to yellow solid .

Scientific Research Applications

Agriculture: Pesticides and Herbicides

2,3,6-Trichloro-5-methylpyridine: is widely used in the agricultural sector as a precursor for the synthesis of pesticides and herbicides . Its derivatives are employed to control a variety of insects and weeds that affect crops, ensuring better yield and protection from pests.

Organic Synthesis: Building Blocks

In the realm of organic chemistry, this compound serves as a versatile building block. It’s particularly valuable for introducing trichloromethyl groups into organic molecules, which can significantly alter the chemical properties of the resulting compounds .

Pharmaceutical Research: Drug Development

The reactivity of 2,3,6-Trichloro-5-methylpyridine makes it a candidate for drug development. Its derivatives can be used to create compounds with potential pharmacological activities, contributing to the discovery of new medications .

Material Science: Polymer Modification

This chemical is used in material science for the modification of polymers. By incorporating it into polymer chains, scientists can enhance the material properties such as thermal stability, resistance to chemicals, and mechanical strength .

Industrial Processes: Intermediate Compound

2,3,6-Trichloro-5-methylpyridine: acts as an intermediate in various industrial production processes. Its inclusion in synthetic pathways is crucial for the manufacture of complex chemicals used in different industries .

Chemical Biology: Linking Moieties

In chemical biology, this compound is utilized to link chemical and biological moieties. This is essential for creating chimeras, polyligands, and conjugates, which have applications in drug delivery and diagnostic procedures .

Analytical Chemistry: Reference Standards

It is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical instruments and methodologies. This ensures that the results of chemical analyses are reliable and reproducible .

Environmental Science: Pollutant Degradation

Research is being conducted on the use of 2,3,6-Trichloro-5-methylpyridine derivatives for the degradation of pollutants. This application is particularly important for the detoxification of hazardous substances in the environment .

properties

IUPAC Name

2,3,6-trichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOPDFFTUIMICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356066
Record name 2,3,6-trichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloro-5-methylpyridine

CAS RN

58584-95-5
Record name 2,3,6-Trichloro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-trichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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